3-Bromo-4,5-difluorobenzaldehyde 3-Bromo-4,5-difluorobenzaldehyde
Brand Name: Vulcanchem
CAS No.: 1143502-70-8
VCID: VC2956481
InChI: InChI=1S/C7H3BrF2O/c8-5-1-4(3-11)2-6(9)7(5)10/h1-3H
SMILES: C1=C(C=C(C(=C1F)F)Br)C=O
Molecular Formula: C7H3BrF2O
Molecular Weight: 221 g/mol

3-Bromo-4,5-difluorobenzaldehyde

CAS No.: 1143502-70-8

Cat. No.: VC2956481

Molecular Formula: C7H3BrF2O

Molecular Weight: 221 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-4,5-difluorobenzaldehyde - 1143502-70-8

Specification

CAS No. 1143502-70-8
Molecular Formula C7H3BrF2O
Molecular Weight 221 g/mol
IUPAC Name 3-bromo-4,5-difluorobenzaldehyde
Standard InChI InChI=1S/C7H3BrF2O/c8-5-1-4(3-11)2-6(9)7(5)10/h1-3H
Standard InChI Key VQSVSYGPVVEMIN-UHFFFAOYSA-N
SMILES C1=C(C=C(C(=C1F)F)Br)C=O
Canonical SMILES C1=C(C=C(C(=C1F)F)Br)C=O

Introduction

Chemical Identity and Structural Properties

3-Bromo-4,5-difluorobenzaldehyde is an organohalide compound containing a benzaldehyde core with bromine and two fluorine atoms as substituents. Its distinct arrangement of halogens provides unique reactivity that makes it valuable in various synthetic pathways.

Identification Parameters

The compound can be identified through several standard chemical identifiers as presented in Table 1:

Table 1: Chemical Identification Parameters for 3-Bromo-4,5-difluorobenzaldehyde

ParameterValue
CAS Number1143502-70-8
Molecular FormulaC₇H₃BrF₂O
Molecular Weight221.00 g/mol
IUPAC Name3-bromo-4,5-difluorobenzaldehyde
InChIInChI=1S/C7H3BrF2O/c8-5-1-4(3-11)2-6(9)7(5)10/h1-3H
InChI KeyVQSVSYGPVVEMIN-UHFFFAOYSA-N
SMILES NotationC1=C(C=C(C(=C1F)F)Br)C=O
MDL NumberMFCD22056748

The molecular structure features a benzene ring with an aldehyde group (-CHO) at position 1, a bromine atom at position 3, and fluorine atoms at positions 4 and 5 . This specific arrangement of functional groups contributes to its unique chemical reactivity and applications in synthetic chemistry.

Precautionary Statement CodeRecommendation
P202Do not handle until all safety precautions have been read and understood
P261Avoid breathing dust/fume/gas/mist/vapors/spray
P280Wear protective gloves/protective clothing/eye protection/face protection
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
P403+P233+P235Store in a well-ventilated place. Keep container tightly closed. Keep cool

These precautions emphasize the importance of proper personal protective equipment and handling procedures to minimize exposure risks .

Applications in Chemical Synthesis

3-Bromo-4,5-difluorobenzaldehyde has emerged as an important building block in organic synthesis, particularly in pharmaceutical and agrochemical development.

Synthetic Applications

The compound serves as a versatile intermediate in several synthetic pathways:

  • Building Block for Complex Molecules: The unique pattern of halogenation makes it valuable for constructing more complex aromatic structures .

  • Functional Group Transformations: The aldehyde group can undergo various transformations including reduction, oxidation, condensation reactions, and nucleophilic additions, providing access to diverse chemical classes .

  • Cross-Coupling Reactions: The bromine substituent enables various cross-coupling reactions (e.g., Suzuki, Stille, Negishi) that can introduce new carbon-carbon bonds at this position .

  • Heterocycle Synthesis: The compound can serve as a starting material for the synthesis of heterocyclic compounds through various condensation reactions with appropriate nucleophiles.

Pharmaceutical and Agrochemical Relevance

In the pharmaceutical and agrochemical industries, 3-Bromo-4,5-difluorobenzaldehyde contributes to:

  • Creation of Bioactive Compounds: The introduction of fluorine atoms often enhances the metabolic stability and bioavailability of drug candidates, making this compound valuable in medicinal chemistry .

  • Development of Agrochemicals: Halogenated aromatics are common structural motifs in many pesticides and herbicides, with the fluorine substituents potentially enhancing their persistence and activity .

  • Research Tool: The compound enables the exploration of structure-activity relationships in drug discovery programs, particularly for targets where halogenated ligands show promising activity.

Related Compounds and Structural Analogs

Several structural analogs of 3-Bromo-4,5-difluorobenzaldehyde exist, each with its own pattern of substitution and unique applications.

Comparison with Structural Isomers

Table 5: Comparison of 3-Bromo-4,5-difluorobenzaldehyde with Selected Structural Analogs

CompoundCAS NumberKey Structural Difference
3-Bromo-4,5-difluorobenzaldehyde1143502-70-8Reference compound
3-Bromo-2,5-difluorobenzaldehyde112279-64-8Different position of fluorine atoms (2,5 vs 4,5)
4-Bromo-3,5-difluorobenzaldehyde135564-22-6Bromine at position 4 instead of position 3
2-Bromo-4,5-difluorobenzaldehyde476620-54-9Bromine at position 2 instead of position 3
2-Bromo-3,6-difluorobenzaldehyde934987-26-5Different arrangement of both bromine and fluorine
3-Bromo-4-fluorobenzaldehyde77771-02-9Contains only one fluorine atom

These structural variations result in different reactivity patterns and potential applications in synthetic chemistry .

Structure-Reactivity Relationships

The positional differences in halogen substitution can significantly impact chemical reactivity:

  • The proximity of the bromine atom to the aldehyde group affects the electrophilicity of the carbonyl carbon.

  • The pattern of fluorine substitution influences the electronic distribution within the aromatic ring, potentially altering the reactivity in nucleophilic aromatic substitution reactions.

  • Different isomers may exhibit varying stability and selectivity in coupling reactions, making each isomer potentially valuable for specific synthetic routes.

SupplierCatalog NumberTypical PurityStandard Package Sizes
American ElementsNot specifiedNot specifiedVarious sizes available
Apollo ScientificPC501906Not specified1g, 5g, 10g
AmbeedA418139Not specifiedNot specified
AchmemAMCS051664Research gradeNot specified
BLD PharmNot specifiedNot specifiedNot specified

The compound is typically supplied for research and development purposes, with various package sizes available to accommodate different scale requirements .

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